molecular formula C₁₈H₁₃D₆NO₂S B1141198 4-Hydroxy Duloxetine-d6 CAS No. 1217606-96-6

4-Hydroxy Duloxetine-d6

Cat. No. B1141198
M. Wt: 319.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Duloxetine-d6 is a deuterated form of the active metabolite of Duloxetine . Duloxetine is a drug used for the treatment of depression, anxiety disorders, and chronic pain . The deuterated form allows for more precise analysis in pharmacokinetic and pharmacodynamic studies . It is primarily used in pharmacological research and development .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy Duloxetine-d6 is C18H13D6NO2S . Its molecular weight is 319.45 . The structure of 4-Hydroxy Duloxetine-d6 is similar to that of Duloxetine, with the difference being the presence of six deuterium atoms .

Future Directions

The future directions of 4-Hydroxy Duloxetine-d6 are likely to be in the field of pharmacological research and development, particularly in the study of the pharmacokinetics and pharmacodynamics of Duloxetine . It can also be used in analytical chemistry for the quantification of Duloxetine in biological samples .

Relevant Papers A paper titled “Duloxetine reduces opioid consumption and pain after total hip or knee arthroplasty: a meta-analysis of randomized controlled trials” discusses the effectiveness of Duloxetine, the parent compound of 4-Hydroxy Duloxetine-d6, in reducing pain and opioid consumption after surgery . Another paper provides a review of the literature on factors that may impact the pharmacokinetics of Duloxetine . A third paper discusses a method for the simultaneous determination of Duloxetine and its metabolite, 4-Hydroxy Duloxetine glucuronide .

properties

IUPAC Name

2,3,5,6,7,8-hexadeuterio-4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i2D,3D,5D,6D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRXQCXSBONKPD-CQUKLREESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Duloxetine-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.